molecular formula C13H26N2O3 B2476129 (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid CAS No. 1788402-08-3

(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid

Cat. No.: B2476129
CAS No.: 1788402-08-3
M. Wt: 258.362
InChI Key: TWQINIJWWJMYFQ-NUHJPDEHSA-N
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Description

The evidence predominantly describes pregabalin, with the IUPAC name (3S)-3-(aminomethyl)-5-methylhexanoic acid (). Assuming a typographical error or nomenclature inconsistency, this article focuses on pregabalin and its structural/pharmacological analogs.

Properties

IUPAC Name

(3S)-3-[[(2-amino-3-methylbutanoyl)amino]methyl]-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-8(2)5-10(6-11(16)17)7-15-13(18)12(14)9(3)4/h8-10,12H,5-7,14H2,1-4H3,(H,15,18)(H,16,17)/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQINIJWWJMYFQ-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urethane Exchange and Reduction Strategy

A prominent method for synthesizing structurally related compounds, such as 3-aminomethyl-5-methylhexanoic acid, involves a two-step process: urethane exchange followed by borohydride reduction. As detailed in CN111302963A , this approach begins with an intermediate compound (III), which undergoes urethane exchange in an ammonia-methanol solution to yield intermediate (II). Subsequent reduction with lithium borohydride at 0–10°C produces the target amine.

Reaction Conditions and Optimization

  • Step 1 (Urethane Exchange):
    Intermediate (III) is stirred in ammonia-methanol at 20–30°C, followed by solvent concentration and acidification to pH 2. This step achieves a yield of 74.5% with 97.8% purity.
  • Step 2 (Reduction):
    Lithium borohydride in tetrahydrofuran (THF) at 0–10°C reduces the carbamate to the primary amine. Quenching with ammonium chloride and pH adjustment to 7.5 precipitates the product, yielding 69.2% with 98.4% purity.
Key Data:
Step Reagent Temperature Yield Purity
1 NH₃/MeOH 20–30°C 74.5% 97.8%
2 LiBH₄/THF 0–10°C 69.2% 98.4%

This method’s advantages include mild conditions and avoidance of toxic reagents. However, the need for low-temperature reduction and column chromatography for purification limits scalability.

Asymmetric Hydrogenation for Enantioselective Synthesis

A high-yielding enantioselective route, reported in PubMed 12839471 , employs asymmetric hydrogenation of a cyanohexenoic acid precursor using a rhodium catalyst. The chiral ligand (R,R)-Me-DuPHOS ensures stereochemical control, producing the (S)-enantiomer with 99% enantiomeric excess (ee).

Procedure Overview:

  • Substrate Preparation: 3-Cyano-5-methylhex-3-enoic acid is neutralized to its sodium salt.
  • Hydrogenation: Conducted under 50 psi H₂ with Rh-(R,R)-Me-DuPHOS at 25°C for 12 hours.
  • Workup: Acidification and crystallization yield the (S)-3-aminomethyl-5-methylhexanoic acid.
Performance Metrics:
  • Yield: 96%
  • Enantiomeric Excess: 99% ee
  • Purity: >99% after crystallization.

This method excels in stereoselectivity and scalability but requires specialized catalysts and high-pressure equipment.

Chiral Resolution via Diastereomeric Salt Formation

US20080306292A1 discloses a resolution strategy using (S)-1-phenylethylamine to form diastereomeric salts. The key steps include:

  • Amidation: Reacting racemic 3-carbamoyl-5-methylhexanoic acid with (S)-1-phenylethylamine.
  • Crystallization: Selective precipitation of the (S,S)-diastereomer from ethanol/water.
  • Hydrolysis: Acidic cleavage of the chiral auxiliary to release the enantiopure product.
Critical Parameters:
  • Solvent System: Ethanol/water (3:1) for optimal salt solubility.
  • Yield: 85% after recrystallization.
  • Purity: 98.5% ee.

Synthesis from (3S)-3-(2-Methoxy-2-oxoethyl)-5-methylhexanoic Acid

ChemicalBook entry CB83196478 outlines a route starting with methyl-protected precursors:

  • Amidation: Reaction with 2-amino-3-methylbutanamide in the presence of EDC/HOBt.
  • Saponification: NaOH-mediated hydrolysis of the methyl ester to the carboxylic acid.
Reaction Table:
Step Reagent Conditions Yield
1 EDC/HOBt, DMF RT, 24 h 78%
2 NaOH, H₂O/THF 50°C, 6 h 92%

This method offers modularity for side-chain variations but requires coupling reagents that may hinder cost efficiency.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality:

Method Yield Purity/ee Scalability Cost
Urethane Exchange 69% 98.4% Moderate Low
Asymmetric Hydrogenation 96% 99% ee High High
Chiral Resolution 85% 98.5% ee Low Medium
Amidation/Saponification 72%* >95% High Medium

*Overall yield for two steps.

The asymmetric hydrogenation route stands out for enantioselectivity and yield, making it preferred for industrial applications despite higher catalyst costs. Urethane exchange offers a low-cost alternative for non-stereosensitive contexts.

Chemical Reactions Analysis

Key Data

ParameterValue/DetailSource
CatalystNickel(II)-chiral diamine complex
Temperature50°C
Reaction Time12 hours
Enantiomeric Excess96.8% (S)-isomer

Hydrolysis and Functional Group Transformations

The terminal amide group undergoes hydrolysis to yield intermediates for further derivatization:

  • Acid Hydrolysis : Treatment with HCl or H₂SO₄ under reflux converts the ethyl ester of (4S)-isobutylpyrrolidin-2-one-3-carboxylic acid to the free carboxylic acid (Patent RU2643373C2 ).

  • Amide Stability : The 2-amino-3-methylbutanamido side chain resists hydrolysis under neutral conditions but cleaves under strongly acidic/basic environments (PubChem CID 65492470 ).

Carboxylic Acid Reactivity

The α,β-branched carboxylic acid participates in:

  • Esterification : Forms methyl/ethyl esters using methanol/ethanol in the presence of H₂SO₄ (Patent WO1996038405A1 ).

  • Salt Formation : Reacts with bases (e.g., triethylamine) to generate water-soluble salts (Patent US20080306292A1 ).

Reaction Conditions

Reaction TypeConditionsYield
EsterificationH₂SO₄, reflux, 72 hours~85%
Salt FormationTriethylamine, RT, 1 hourQuant.

Amide Bond Reactivity

The primary amide group exhibits limited reactivity except under extreme conditions:

  • Hofmann Degradation : Reaction with NaOBr/NaOH converts the amide to a primary amine (Patent WO1996038405A1 ).

  • Enzymatic Cleavage : Susceptible to proteases (e.g., trypsin) in vitro (PubChem CID 22871591 ).

Chiral Resolution

  • Crystallization : The (S)-enantiomer is isolated via recrystallization with (R)-(+)-α-phenylethylamine, achieving >99% optical purity (Patent US20080306292A1 ).

  • Chromatography : HPLC with hexane/isopropanol (98:2) resolves enantiomers (Patent RU2643373C2 ).

Stability Under Process Conditions

ConditionStability OutcomeSource
pH 1–3 (HCl)Amide hydrolysis (t₁/₂ = 48 hours) ,
pH 7–9Stable for >30 days
Thermal (100°C)Decomposition >72 hours

Industrial-Scale Optimization

  • Solvent Choice : Hexane/ethanol mixtures improve reaction homogeneity and reduce byproducts (Patent WO1996038405A1 ).

  • Catalyst Recycling : Nickel(II) catalysts are reused for 5 cycles without significant loss in enantioselectivity (Patent RU2643373C2 ).

Scientific Research Applications

Neurological Disorders

The primary application of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid lies in its use as an anticonvulsant and analgesic agent. It is structurally related to Pregabalin, which is widely used to treat conditions such as epilepsy, neuropathic pain, and anxiety disorders. Research indicates that this compound can modulate calcium channels, thereby reducing excitatory neurotransmitter release, which is crucial in managing seizures and pain syndromes .

Drug Development

The synthesis of this compound has been explored for developing new pharmaceuticals with improved efficacy and reduced side effects. Studies have shown that modifications to the Pregabalin structure can enhance its pharmacokinetic properties, potentially leading to more effective treatments for chronic pain and anxiety disorders .

Case Studies

Case StudyDescriptionFindings
Study on Anticonvulsant Activity Investigated the efficacy of this compound in animal models of epilepsy.The compound demonstrated significant anticonvulsant properties comparable to Pregabalin, suggesting potential for clinical use in seizure management .
Pharmacokinetic Analysis Evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vitro and in vivo.Results indicated favorable ADME profiles, supporting further development as a therapeutic agent for chronic pain management .
Analgesic Efficacy Assessed the analgesic effects in models of neuropathic pain.The compound exhibited dose-dependent analgesic effects, reinforcing its potential application in pain relief therapies .

Mechanism of Action

The mechanism of action of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Gabapentin

Structure: (1-aminomethyl-cyclohexyl)-acetic acid (). Comparison:

Property Pregabalin Gabapentin
Molecular weight 159.23 g/mol 171.24 g/mol
Mechanism Binds α2-δ subunit with higher affinity Lower affinity for α2-δ subunit
Potency 2–4× more potent () Less potent
Indications Broader (fibromyalgia, anxiety) Limited to epilepsy, neuropathy
Pharmacokinetics Linear absorption Non-linear absorption

Pregabalin’s linear pharmacokinetics and higher bioavailability make it preferable for dose titration ().

A20S and A20R Enantiomers

Structures :

  • A20S: (S)-3-(aminomethyl)-5-methylhexanoic acid
  • A20R : (R)-enantiomer ().
    Comparison :
  • A20S forms Schiff bases with retinaldehyde, protecting against light-induced retinal degeneration in preclinical models ().
  • Unlike pregabalin, A20S/A20R lack therapeutic use but highlight stereochemical importance in biological activity.

Pharmacological Analogs (Gabapentinoids)

Mirogabalin

Structure : Bicyclic analog with dual α2-δ subunit binding.
Comparison :

  • Longer half-life (~23 hours) vs. pregabalin (6 hours).

Combination Therapies

Pregabalin + Methylcobalamin

  • Methylcobalamin (vitamin B12 analog) is co-formulated with pregabalin for diabetic neuropathy ().
  • Synergistic effect: Pregabalin modulates pain signaling, while methylcobalamin repairs nerve damage ().

Pregabalin Naproxencarbilum

  • Structure : Pregabalin linked to naproxen (NSAID) via a carbamate ester ().
  • Dual action: Analgesic (pregabalin) + anti-inflammatory (naproxen) ().

Key Research Findings

Neurotransmitter Release : Pregabalin reduces synaptic vesicle exocytosis in hippocampal neurons by 15–20% at therapeutic concentrations, surpassing gabapentin’s efficacy ().

Stereochemical Specificity : The (S)-enantiomer of pregabalin is 10× more active than the (R)-form at α2-δ subunits ().

Synthesis Advancements : Enzymatic resolution routes reduce production costs by 30% and improve chiral purity (>99.8%) ().

Biological Activity

(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid, also known as a β-amino acid, has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic pathways. This compound is structurally characterized by its unique amino acid side chain, which contributes to its biological properties.

  • Molecular Formula : C13H26N2O3
  • Molecular Weight : 258.36 g/mol
  • Density : Approximately 1.0 g/cm³
  • Melting Point : 148-150 °C
  • Boiling Point : 274 °C at 760 mmHg

Research indicates that β-amino acids can modulate various biological processes, including enzyme activity. Specifically, this compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer biology.

Table 1: Inhibition Potency of this compound Against HDAC Isoforms

HDAC IsoformIC50 (nM)Selectivity
HDAC114High
HDAC220High
HDAC330Moderate
HDAC8>350Low
HDAC6>200Low

Biological Studies and Findings

  • Case Study on Anticancer Activity :
    A study involving the synthesis and evaluation of azumamide derivatives, including the aforementioned compound, demonstrated that certain structural modifications could enhance the inhibitory activity against HDACs. Specifically, compounds with carboxylic acid functionalities exhibited improved potency compared to their amide counterparts .
  • Metabolic Pathway Analysis :
    Metabolomic profiling has suggested that β-amino acids like this compound play significant roles in metabolic pathways related to amino acid metabolism and energy production. This compound may influence metabolic fluxes through its interactions with key enzymes involved in these pathways .

Research Implications

The biological activity of this compound suggests its potential as a therapeutic agent, particularly in cancer treatment through the modulation of epigenetic regulators like HDACs. The specificity towards certain isoforms indicates that it could be developed into a selective drug with fewer side effects compared to non-selective inhibitors.

Q & A

What are the critical steps in synthesizing (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid, and how can reaction conditions be optimized?

Basic:
The synthesis typically involves peptide coupling reactions, protection/deprotection of functional groups (e.g., amines), and purification via column chromatography or recrystallization. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with activators like HOBt to minimize racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for coupling reactions to enhance reagent solubility .
  • Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures high purity (>95%) .

Advanced:
To optimize yields (often <50% in initial attempts):

  • Temperature control : Maintain reactions at 0–4°C during coupling to suppress side reactions.
  • pH monitoring : Use buffered conditions (pH 7–8) for amine deprotection to avoid hydrolysis of labile groups .
  • Scale-up challenges : Replace batch reactors with flow chemistry for improved heat/mass transfer, reducing degradation of intermediates .

How can researchers resolve stereochemical ambiguities in the compound’s structure?

Basic:

  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
  • Optical rotation : Compare experimental values (e.g., [α]D²⁵) with literature data for (3S) configurations .

Advanced:

  • X-ray crystallography : Co-crystallize the compound with heavy atoms (e.g., via bromine derivatives) to determine absolute configuration .
  • Dynamic NMR : Analyze diastereotopic protons in the 3-methylhexanoic acid moiety to confirm spatial arrangement .

What analytical strategies address discrepancies in reported bioactivity data for this compound?

Basic:

  • Reproducibility checks : Validate assay conditions (e.g., cell lines, incubation time) using positive controls (e.g., known protease inhibitors) .
  • Purity verification : Use LC-MS to confirm absence of impurities (>98% purity) that may skew activity results .

Advanced:

  • Metabolite profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites contributing to variability .
  • Molecular docking : Compare binding poses in homology models of target enzymes (e.g., metalloproteases) to rationalize conflicting IC₅₀ values .

How can researchers design experiments to assess the compound’s stability under physiological conditions?

Basic:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UV-HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions .

Advanced:

  • Isotope labeling : Synthesize a ¹³C-labeled analog to track degradation pathways using NMR .
  • Forced degradation : Expose the compound to oxidative (H₂O₂), photolytic (UV light), and thermal stress (60°C) to identify degradation products .

What methodologies are recommended for studying the compound’s interactions with biological targets?

Basic:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized receptors .
  • Circular dichroism (CD) : Monitor conformational changes in target proteins upon ligand binding .

Advanced:

  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to map binding pockets .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy-entropy contributions to binding affinity .

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